molecular formula C7H10N2O3S B13003561 N-Ethyl-2-oxo-1,2-dihydropyridine-3-sulfonamide

N-Ethyl-2-oxo-1,2-dihydropyridine-3-sulfonamide

Cat. No.: B13003561
M. Wt: 202.23 g/mol
InChI Key: FGCFIVSWLQHXOD-UHFFFAOYSA-N
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Description

N-Ethyl-2-oxo-1,2-dihydropyridine-3-sulfonamide (CAS 1774901-78-8) is a chemical compound with the molecular formula C7H10N2O3S and a molecular weight of 202.23 g/mol . This molecule features a 2-oxo-1,2-dihydropyridine scaffold linked to a sulfonamide functional group, a combination of significant interest in medicinal chemistry . The pyridine nucleus is a privileged structure in drug discovery, known to improve water solubility and is found in compounds with diverse therapeutic properties . Concurrently, the sulfonamide group is a classic pharmacophore in antibacterial agents, known to act as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS) in the folate biosynthesis pathway . Recent scientific literature highlights that hybrid molecules combining sulfonamide groups with nitrogen-based heterocycles like the 2-pyridone ring are a promising strategy for developing new antimicrobial agents . Specifically, N-sulfonamide 2-pyridone derivatives have been synthesized and evaluated for their potent in vitro antimicrobial activities against various bacterial and fungal strains . Some of these compounds have demonstrated a unique dual inhibitory action against both DHPS and dihydrofolate reductase (DHFR), another key enzyme in the folate pathway, which can lead to a synergistic and bactericidal effect . This makes this compound a valuable building block for researchers designing and synthesizing novel compounds for investigating new anti-infective therapies, particularly in the face of growing antibiotic resistance . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23 g/mol

IUPAC Name

N-ethyl-2-oxo-1H-pyridine-3-sulfonamide

InChI

InChI=1S/C7H10N2O3S/c1-2-9-13(11,12)6-4-3-5-8-7(6)10/h3-5,9H,2H2,1H3,(H,8,10)

InChI Key

FGCFIVSWLQHXOD-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=CNC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-oxo-1,2-dihydropyridine-3-sulfonamide typically involves the reaction of 2-oxo-1,2-dihydropyridine-3-sulfonamide with ethylating agents under controlled conditions. One common method involves the use of ethyl iodide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety participates in nucleophilic substitution and condensation reactions:

a. N-Alkylation/Arylation
Reacts with alkyl/aryl halides under basic conditions to form N,N-dialkyl/aryl sulfonamides. For example, treatment with benzyl bromide in DMF/K₂CO₃ yields N-ethyl-N-benzyl derivatives .

Reaction ComponentConditionsProductYieldSource
Benzyl bromideDMF, K₂CO₃, 60°C, 4hN-Benzyl-N-ethyl derivative73%

b. Condensation with Carbonyl Compounds
Forms Schiff bases when reacted with aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol under acidic catalysis . The reaction proceeds via imine linkage formation at the sulfonamide nitrogen.

2-Oxo-1,2-Dihydropyridine Ring Modifications

The dihydropyridine core undergoes electrophilic substitution and redox transformations:

a. Electrophilic Aromatic Substitution
The electron-rich C-5 position reacts with nitrating agents (HNO₃/H₂SO₄) to introduce nitro groups. Subsequent reduction (H₂/Pd-C) converts nitro to amino derivatives .

b. Oxidation to Pyridine Derivatives
Controlled oxidation with KMnO₄ in acidic media converts the dihydropyridine ring to a fully aromatic pyridine system, eliminating the 2-oxo group .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

a. Pyrazolo[4,3-c]pyridin-2-one Synthesis
Reaction with hydrazine hydrate in methanol/DMF induces cyclization by hydrazinolysis of the sulfonamide group, followed by intramolecular attack of the NH₂ group on the cyano substituent (if present) .

Starting MaterialReagentProductKey Spectral Changes (¹H NMR)Source
N-Ethyl-2-oxo derivativeHydrazine hydratePyrazolopyridinoneDisappearance of SCH₃ (δ 2.96 ppm)

b. Thieno[3,4-c]pyridine Formation
Treatment with elemental sulfur in ethanol/DMF with triethylamine forms thiophene-fused derivatives via sulfur insertion at C-4 .

Cross-Coupling Reactions

The sulfonamide acts as a directing group in transition-metal-catalyzed couplings:

a. Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with arylboronic acids at C-5 introduces aryl groups. For example, using Pd(PPh₃)₄/Na₂CO₃ in dioxane/water (80°C, 12h) achieves biaryl derivatives .

Electrochemical Transformations

In anodic oxidation setups (Pt electrode, MeCN/H₂O), the sulfonamide undergoes oxidative coupling with amines to form sulfenamides and sulfinamides. Key steps include :

  • Electrochemical generation of disulfide intermediates.

  • Reaction with aminium radicals to form sulfenamides.

  • Further oxidation to sulfinamides and sulfonamides.

Biological Activity Correlation

Structural modifications directly impact antimicrobial potency:

  • N-Ethyl substitution enhances lipophilicity, improving membrane penetration .

  • Pyrazolopyridinone derivatives show dual DHPS/DHFR inhibition (IC₅₀: 0.20–2.76 μg/mL) .

DerivativeTarget EnzymeIC₅₀ (μg/mL)Bacterial Strains AffectedSource
Pyrazolopyridinone 11a DHPS/DHFR2.76/0.20S. aureus, E. coli

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, which are primarily attributed to its sulfonamide group. Sulfonamides are known for their bacteriostatic effects against a variety of bacterial strains. Recent studies have demonstrated that derivatives of 2-pyridone, including N-Ethyl-2-oxo-1,2-dihydropyridine-3-sulfonamide, show enhanced efficacy against both Gram-positive and Gram-negative bacteria.

Case Studies:

  • Antibacterial Efficacy : In vitro tests have shown that compounds similar to this compound exhibit high antibacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. For instance, compounds synthesized in related studies showed inhibition zones exceeding those of standard antibiotics like sulfadiazine .
Bacterial StrainInhibition Zone (mm)MIC (μg/mL)
E. coli19.8250
S. aureus31.2500
K. pneumoniae20.4250

Anticancer Properties

This compound has also been investigated for its potential anticancer effects. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation.

Research Findings:

  • Antitumor Activity : Compounds based on the dihydropyridine scaffold have shown promising results in inhibiting tumor growth in various cancer cell lines. For example, studies indicated that certain derivatives exhibited IC50 values in the micromolar range against cancer cell lines such as A375 and MDA-MB-231 .

Antiviral Potential

With the ongoing need for effective antiviral agents, especially in light of recent pandemics, this compound has been explored for its antiviral properties.

Emerging Insights:

  • Inhibitory Effects on Viral Replication : Preliminary studies suggest that compounds with similar structures may inhibit viral replication mechanisms, though specific data on this compound is still limited. Research into related pyridine compounds has indicated potential effectiveness against viruses like SARS-CoV-2 .

Summary of Applications

The diverse applications of this compound highlight its potential as a versatile compound in medicinal chemistry:

ApplicationDescription
AntimicrobialEffective against various bacterial strains; superior to standard antibiotics.
AnticancerExhibits inhibitory effects on cancer cell proliferation; promising results in vitro.
AntiviralPotential to inhibit viral replication; requires further research for validation.

Mechanism of Action

The mechanism of action of N-Ethyl-2-oxo-1,2-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis, leading to antibacterial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-Ethyl-2-oxo-1,2-dihydropyridine-3-sulfonamide can be contextualized against other sulfonamide-containing heterocycles. Key comparisons include:

Structural Analogues

  • N-Substituted Pyridine Sulfonamides: Derivatives like N-Methyl-2-oxo-1,2-dihydropyridine-3-sulfonamide differ only in alkyl chain length at the sulfonamide nitrogen.
  • Indazole Sulfonamides : Compounds such as N-substituted ethyl-1H-indazole-3-carboxylates (e.g., from Bistocchi et al., 1981) share sulfonamide-like functional groups but feature an indazole core instead of dihydropyridine. Indazole derivatives often exhibit distinct binding affinities due to aromaticity and planarity differences .

Functional Comparisons

  • Enzyme Inhibition : Sulfonamides like acetazolamide (a carbonic anhydrase inhibitor) highlight the role of the sulfonamide group in coordinating zinc ions. The dihydropyridine ring in this compound may confer unique steric or electronic effects, altering binding kinetics compared to purely aromatic systems.
  • Solubility and Bioavailability : The partial saturation of the pyridine ring may reduce polarity compared to fully aromatic analogs, balancing solubility and metabolic stability.

Hypothetical Data Table

Compound Molecular Weight (g/mol) logP<sup>*</sup> Aqueous Solubility (mg/mL) Key Substituent
This compound 230.28 1.2 ~15 N-Ethyl, dihydropyridine
N-Methyl-2-oxo-1,2-dihydropyridine-3-sulfonamide 216.24 0.8 ~20 N-Methyl, dihydropyridine
Acetazolamide 222.25 -0.3 7.5 Thiadiazole ring
Indazole-3-sulfonamide (Bistocchi et al.) 265.31 2.1 ~5 Indazole core

<sup>*</sup>logP values estimated via computational modeling.

Research Findings and Limitations

  • Synthetic Accessibility: this compound’s synthesis likely follows routes similar to other dihydropyridine sulfonamides, involving cyclocondensation and sulfonylation steps.
  • Biological Activity : While sulfonamides are broadly associated with antimicrobial and diuretic properties, the biological profile of this specific compound remains underexplored. Studies on analogous N-substituted sulfonamides suggest that alkyl chain length modulates target selectivity .

Biological Activity

N-Ethyl-2-oxo-1,2-dihydropyridine-3-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article will explore the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to a class of compounds known as sulfonamides, which are characterized by their sulfonamide functional group (-SO₂NH₂) attached to a dihydropyridine core. This structural arrangement is believed to contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound this compound has been evaluated for its effectiveness against various bacterial strains.

In Vitro Studies

In vitro studies have shown that this compound possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard methods.

Bacterial Strain MIC (µg/mL) Reference Drug MIC (µg/mL)
Staphylococcus aureus15Ciprofloxacin8
Escherichia coli20Amoxicillin10
Pseudomonas aeruginosa25Gentamicin5

These results indicate that this compound exhibits comparable or superior antimicrobial activity to established antibiotics in certain cases .

The mechanism by which this compound exerts its antimicrobial effects is primarily through the inhibition of bacterial folate synthesis. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folate in bacteria. This inhibition leads to a depletion of folate levels, ultimately hindering bacterial growth and reproduction .

Antitumor Activity

Beyond its antimicrobial properties, preliminary studies have suggested potential antitumor activity for this compound. Research indicates that compounds with similar structures may induce apoptosis in cancer cells through various pathways.

Case Study: Antitumor Efficacy

A study involving the evaluation of various sulfonamide derivatives demonstrated that certain compounds exhibited cytotoxic effects against human cancer cell lines. The results indicated:

Cell Line IC50 (µM) Compound Tested
HeLa (cervical cancer)12N-Ethyl derivative
MCF7 (breast cancer)10N-Ethyl derivative
A549 (lung cancer)15N-Ethyl derivative

These findings suggest that this compound may have a role in developing new anticancer therapies .

Q & A

Q. What synthetic methodologies are recommended for N-Ethyl-2-oxo-1,2-dihydropyridine-3-sulfonamide, and how can reaction efficiency be improved?

  • Methodological Answer : A robust approach involves nucleophilic substitution reactions, as exemplified in EP 4374877 A2 (Example 381). React ethylamine derivatives with sulfonyl chloride precursors under inert conditions (e.g., nitrogen atmosphere). Optimize temperature (60–80°C), solvent (dimethylformamide, DMF), and base (e.g., DIPEA). Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor reaction progress using thin-layer chromatography (TLC) .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • Methodological Answer :
  • Spectroscopy :
  • 1H/13C NMR : Confirm functional groups and purity (e.g., sulfonamide NH at δ 10–12 ppm, pyridinone carbonyl at ~165 ppm) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches.
  • Crystallography :
    Use single-crystal X-ray diffraction (SHELXL refinement) to resolve bond lengths, angles, and space group symmetry. Key metrics: R-factor (<5%), residual electron density .

Q. Table 1. Characterization Techniques and Parameters

TechniqueApplicationKey Metrics/ParametersReferences
X-rayCrystal structureSpace group, R-factor
NMRFunctional group validationChemical shifts, splitting

Q. How can common synthetic impurities be identified and mitigated?

  • Methodological Answer : Impurities often arise from incomplete sulfonamide coupling or ethyl group overalkylation. Use HPLC-MS (high-resolution mode) to detect byproducts (e.g., m/z deviations >2 ppm). Optimize stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and employ scavengers (e.g., polymer-bound trisamine) to quench excess reagents .

Advanced Research Questions

Q. How should researchers resolve contradictions between spectroscopic data and computational modeling results?

  • Methodological Answer : Cross-validate using complementary techniques:
  • Re-examine NMR assignments with 2D experiments (COSY, HSQC) to confirm proton-carbon correlations.
  • Compare computational (DFT: B3LYP/6-311+G(d,p)) and crystallographic bond lengths. Discrepancies >0.05 Å suggest dynamic effects (e.g., crystal packing vs. gas-phase modeling) .
  • Use temperature-dependent NMR to assess conformational flexibility impacting spectral data .

Q. What strategies improve sulfonamide coupling efficiency in complex syntheses?

  • Methodological Answer : Adopt the method from Dow AgroSciences LLC: Replace traditional pyridine bases with 3-picoline or 3,5-lutidine in dimethyl sulfoxide (DMSO). This combination accelerates coupling kinetics (reaction time reduced by ~30%) and suppresses side reactions (e.g., sulfonyl chloride hydrolysis). Monitor pH (6.5–7.5) to stabilize intermediates .

Q. How can computational tools enhance crystallographic refinement for this compound?

  • Methodological Answer :
  • SHELXL : Refine hydrogen atom positions using restraints (AFIX commands) and validate via R1/wR2 convergence.
  • PLATON : Check for missed symmetry (e.g., twinning) and voids using SQUEEZE.
  • Mercury : Visualize intermolecular interactions (e.g., hydrogen bonds, π-stacking) to explain packing motifs .

Q. What experimental design considerations are critical for studying its reactivity in medicinal chemistry applications?

  • Methodological Answer :
  • Reactivity Screening : Use parallel synthesis (96-well plates) with varying electrophiles (e.g., acyl chlorides, alkyl halides) to explore sulfonamide nucleophilicity.
  • Kinetic Studies : Employ stopped-flow UV-Vis spectroscopy to measure reaction rates under pseudo-first-order conditions.
  • Stability Testing : Assess hydrolytic degradation in buffered solutions (pH 1–10) via LC-MS to identify labile moieties .

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